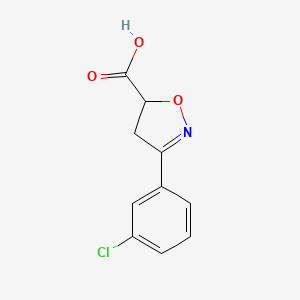

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECIVQBMACZWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chlorophenyl group or the oxazole ring, resulting in the formation of reduced products.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced aromaticity or altered functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, influencing biological pathways. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Differs in the position of the chlorine atom (2-chloro vs. 3-chlorophenyl).

- Impact: Positional isomerism may alter metabolic stability and intermolecular interactions.

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Incorporates a fluorine atom at the 2-position and a methyl group on the dihydrooxazole ring.

- The methyl group may restrict conformational flexibility compared to the unsubstituted target compound .

3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Features two chlorine atoms (2,4-dichloro substitution).

- Impact: Increased lipophilicity may improve membrane permeability but could raise toxicity concerns. This compound is commercially available (Santa Cruz Biotechnology) but lacks detailed activity data .

Heterocyclic and Functional Group Modifications

3-(Pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Structure : Replaces the chlorophenyl group with a pyridinyl ring.

- SMILES notation: C1C(ON=C1C2=CN=CC=C2)C(=O)O .

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Analytical and Spectroscopic Comparisons

HPLC-MS/MS Data

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid (Metabolite M1):

4-Methoxy-3-(trifluoromethyl)aniline (Metabolite M2):

NMR and Mass Spectrometry

Anti-Inflammatory and Anti-Rheumatoid Potential

Metabolic Stability

- Enzymatic hydrolysis of the amide bond in related compounds (e.g., R004) generates stable carboxylic acid metabolites, underscoring the role of the dihydroisoxazole-carboxylic acid moiety in biotransformation .

Biological Activity

3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological mechanisms, and various research findings that highlight its efficacy against different pathogens and cancer cell lines.

- Molecular Formula : C10H8ClNO3

- Molar Mass : 225.63 g/mol

- Density : 1.48 g/cm³ (predicted)

- Boiling Point : 403.2 °C (predicted)

- pKa : 2.72 (predicted) .

The biological activity of 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is primarily attributed to its structural features, which allow it to interact with specific molecular targets such as enzymes and receptors. The oxazole ring and chlorophenyl group enhance the compound's reactivity and ability to penetrate biological membranes, potentially leading to inhibition of key metabolic pathways in microbial cells and cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of isoxazole, including compounds similar to 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, showed effective inhibition against various bacterial strains, including multidrug-resistant pathogens .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has notable anticancer properties. It was observed to significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in these cells .

Table 2: Anticancer Activity Against Cell Lines

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial effects of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced activity due to increased lipophilicity and electrophilicity, facilitating better penetration into bacterial cells . -

Study on Anticancer Properties :

Another research focused on the cytotoxic effects of this compound on Caco-2 cells, revealing a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and substituents undergo oxidation under controlled conditions:

-

Oxazole Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the dihydrooxazole ring may dehydrogenate to form a fully aromatic oxazole derivative .

-

Carboxylic Acid Stability : The carboxylic acid group resists oxidation but can participate in decarboxylation under pyrolysis (200–300°C), yielding CO₂ and a decarboxylated oxazole .

Key Reaction Data :

| Reaction Type | Conditions | Major Product | Source |

|---|---|---|---|

| Dehydrogenation | KMnO₄, H₂SO₄, Δ | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Decarboxylation | Pyrolysis (250°C, vacuum) | 3-(3-Chlorophenyl)-1,2-oxazole |

Reduction Reactions

The electron-deficient oxazole ring is susceptible to hydrogenation:

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the oxazole to a saturated oxazoline or oxazolidine derivative .

-

Chlorophenyl Group Stability : The 3-chlorophenyl group typically remains intact under mild reduction conditions but may dechlorinate under high-pressure H₂ .

Example Reaction Pathway :

(dihydrooxazole intermediate) .

Substitution Reactions

The chlorophenyl and oxazole moieties participate in nucleophilic/electrophilic substitutions:

-

Electrophilic Aromatic Substitution (EAS) : The 3-chlorophenyl group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the oxazole reduces reactivity .

-

Nucleophilic Ring Opening : Strong nucleophiles (e.g., OH⁻) cleave the oxazole ring, forming iminocarboxylic acid intermediates .

Reported Functionalization :

| Reagent | Site Modified | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 3-Chlorophenyl (para) | 3-(4-Nitro-3-chlorophenyl) derivative | 45–60% | |

| NaOH (aq), Δ | Oxazole ring | 5-Carboxy-imino intermediate | 70% |

Cyclization and Condensation

The carboxylic acid group enables cyclization reactions:

-

Lactone Formation : Intramolecular esterification with adjacent hydroxyl groups (if present) forms γ-lactones under acid catalysis .

-

Amide Coupling : Reaction with amines (EDC/HOBt) generates oxazole-5-carboxamides, which are bioactive scaffolds .

Industrial Applications :

-

Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling at the chlorophenyl group .

Thermal and Photochemical Behavior

-

Thermal Decomposition : Degrades above 300°C, releasing HCl and CO₂ .

-

Photostability : UV irradiation (λ = 254 nm) induces ring-opening via [2+2] cycloaddition with alkenes .

| Reaction Type | Key Functional Group | Reagents/Conditions | Applications |

|---|---|---|---|

| Oxidation | Oxazole ring | KMnO₄, CrO₃ | Aromatic heterocycle synthesis |

| Reduction | Oxazole ring | H₂, Pd/C | Saturated N-heterocycles |

| Substitution | Chlorophenyl | HNO₃, Br₂/Fe | Functionalized aromatics |

| Cyclization | Carboxylic acid | DCC, EDC | Bioactive amides |

For further details, consult primary literature on oxazole derivatives .

Q & A

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what reagents are critical for its preparation?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted nitriles with hydroxylamine derivatives under acidic or basic conditions. Key steps include:

- Cyclization : Use hydroxylamine hydrochloride in ethanol/water mixtures to form the oxazole ring.

- Substitution : Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with 3-chlorophenylboronic acid).

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF.

Critical reagents include KMnO₄ for oxidation steps and LiAlH₄ for selective reductions, as seen in analogous oxazole syntheses .

Advanced Question

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., ring-opening or over-oxidation) during synthesis?

Methodological Answer:

- Temperature Control : Maintain temperatures below 80°C during cyclization to prevent decomposition.

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dppf)Cl₂ for coupling efficiency while minimizing undesired byproducts.

- Protection/Deprotection Strategies : Use tert-butyl esters for the carboxylic acid group to avoid premature hydrolysis.

- In-Situ Monitoring : Employ HPLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically.

Contradictions in yield data (e.g., 60–85% variability) may arise from trace moisture in anhydrous reactions; rigorous drying of solvents and reagents is essential .

Basic Question

Q. What spectroscopic and crystallographic methods are most reliable for structural elucidation?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxazole ring and substituents (e.g., δ 7.2–7.5 ppm for aromatic protons).

- X-Ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, as demonstrated for the analogous 3-(4-chlorophenyl) oxazole derivative (R-factor = 0.037, data-to-parameter ratio = 19.2) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.03 for C₁₁H₉ClNO₃).

Advanced Question

Q. How can discrepancies between computational (DFT) and experimental spectral data be resolved?

Methodological Answer:

- Conformational Sampling : Perform molecular dynamics simulations to account for rotational barriers in the dihydro-oxazole ring.

- Solvent Effects : Recalculate DFT spectra using PCM models for solvents like DMSO or methanol, which shift proton chemical shifts by 0.1–0.3 ppm.

- Crystallographic Validation : Compare experimental X-ray bond lengths (e.g., C–O = 1.36 Å) with DFT-optimized geometries to identify systematic errors .

Basic Question

Q. What protocols are recommended for assessing purity, and how are impurities characterized?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Retention times for the compound and common impurities (e.g., unreacted nitrile precursors) differ by ≥2 minutes.

- Titration : Non-aqueous potentiometric titration with 0.1M HClO₄ in acetic acid quantifies carboxylic acid content.

- Elemental Analysis : Match %Cl (theoretical: 12.3%) to confirm stoichiometry, as deviations >0.5% indicate halogenated byproducts .

Advanced Question

Q. How can crystallization challenges (e.g., low crystal quality) be addressed for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to modulate nucleation rates.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 3-(4-chlorophenyl) derivatives) to induce epitaxial growth.

- Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours to enhance lattice ordering.

Successful crystallization of related oxazoles required 200 K cooling to stabilize hydrogen-bonded networks .

Basic Question

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL).

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase, using indomethacin as a positive control.

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells, with IC₅₀ values compared to cisplatin .

Advanced Question

Q. How can inconsistent bioactivity data across studies (e.g., variable IC₅₀ values) be systematically addressed?

Methodological Answer:

- Batch Consistency : Ensure compound purity (>95% by HPLC) and exclude lot-to-lot variability.

- Assay Standardization : Use the same cell passage number, serum concentration (e.g., 10% FBS), and incubation time (24–48 hrs).

- Metabolite Interference : Test stability in cell culture media via LC-MS to detect degradation products (e.g., hydrolyzed oxazole rings).

Contradictions in antifungal activity (e.g., 10–50 µM MIC) may stem from differences in fungal strain susceptibility; include ATCC reference strains for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.